molecular formula C14H12N4O4S B15002333 N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15002333
M. Wt: 332.34 g/mol
InChI Key: IRKSBQOMGDDWNM-UHFFFAOYSA-N
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Description

N-[2-(2-FUROYLAMINO)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a furoylamino group, a thienyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-FUROYLAMINO)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The furoylamino and thienyl groups are then introduced through subsequent reactions, often involving amide bond formation and thiophene ring substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-FUROYLAMINO)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the furoylamino group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[2-(2-FUROYLAMINO)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of advanced polymers and electronic materials.

Mechanism of Action

The mechanism of action of N-[2-(2-FUROYLAMINO)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and heterocyclic compounds with furoylamino and thienyl groups. Examples include:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar reactivity and applications.

    Thienyl-substituted compounds: Compounds with thienyl groups often have comparable electronic properties and can participate in similar reactions.

Uniqueness

N-[2-(2-FUROYLAMINO)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

N-[2-(furan-2-carbonylamino)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H12N4O4S/c19-12(9-3-1-7-21-9)15-5-6-16-13(20)14-17-11(18-22-14)10-4-2-8-23-10/h1-4,7-8H,5-6H2,(H,15,19)(H,16,20)

InChI Key

IRKSBQOMGDDWNM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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